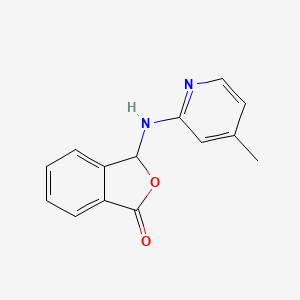

3-(4-Methyl-pyridin-2-ylamino)-3H-isobenzofuran-1-one

Description

3-(4-Methyl-pyridin-2-ylamino)-3H-isobenzofuran-1-one is a heterocyclic compound featuring an isobenzofuranone core substituted with a 4-methyl-pyridin-2-ylamino group. Isobenzofuranones are structurally characterized by a fused benzene and furan ring system, with the lactone moiety contributing to their reactivity and biological relevance.

Properties

CAS No. |

215300-95-1 |

|---|---|

Molecular Formula |

C14H12N2O2 |

Molecular Weight |

240.26 g/mol |

IUPAC Name |

3-[(4-methylpyridin-2-yl)amino]-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C14H12N2O2/c1-9-6-7-15-12(8-9)16-13-10-4-2-3-5-11(10)14(17)18-13/h2-8,13H,1H3,(H,15,16) |

InChI Key |

NECOFFILDCZYNE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)NC2C3=CC=CC=C3C(=O)O2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-pyridin-2-ylamino)-3H-isobenzofuran-1-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-2-aminopyridine and phthalic anhydride.

Condensation Reaction: The 4-methyl-2-aminopyridine undergoes a condensation reaction with phthalic anhydride in the presence of a suitable catalyst, such as acetic anhydride, to form the intermediate product.

Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to yield the final product, 3-(4-Methyl-pyridin-2-ylamino)-3H-isobenzofuran-1-one.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-pyridin-2-ylamino)-3H-isobenzofuran-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or isobenzofuranone rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(4-Methyl-pyridin-2-ylamino)-3H-isobenzofuran-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-pyridin-2-ylamino)-3H-isobenzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Solubility: The 1,3-benzodioxol-5-ylamino analog (PSA 56.79, ) suggests moderate polarity, whereas alkylidene substituents (e.g., ) likely reduce aqueous solubility.

- Synthetic Routes: Analogous compounds are synthesized via condensation (e.g., Ag₂O-catalyzed reactions for benzylidene derivatives ) or Schiff base formation (e.g., phenolphthalein-based sensors ).

Key Observations :

- Material Science : Bis-indolyl analogs (e.g., ) are used as pigments, highlighting how bulky substituents enable π-π interactions for color applications.

Biological Activity

3-(4-Methyl-pyridin-2-ylamino)-3H-isobenzofuran-1-one is a compound of interest due to its potential biological activities. This article explores its molecular characteristics, synthesis, and biological effects, including antioxidant properties, DNA binding affinity, and potential therapeutic applications.

Molecular Structure

The compound has the molecular formula and a molecular weight of approximately 240.26 g/mol. Its structure features an isobenzofuran core with a pyridinylamino substituent, which is critical for its biological activity.

Synthesis

The synthesis of 3-(4-Methyl-pyridin-2-ylamino)-3H-isobenzofuran-1-one has been achieved through various methods, including solvent-free conditions that enhance yield and purity. The compound can be synthesized using catalysts such as ZrOCl₂·8H₂O in a straightforward reaction pathway, emphasizing the importance of optimizing reaction conditions for effective synthesis .

Antioxidant Activity

Research indicates that 3-(4-Methyl-pyridin-2-ylamino)-3H-isobenzofuran-1-one exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been quantitatively assessed using various assays, demonstrating its potential as a therapeutic agent .

DNA Binding Affinity

The compound has shown promising results in DNA binding studies. Its interaction with DNA was evaluated through molecular docking simulations and spectroscopic methods. These studies suggest that the compound can intercalate within the DNA structure, potentially leading to inhibition of replication and transcription processes in cancer cells .

Case Studies

Several case studies have highlighted the biological relevance of this compound:

- Anticancer Potential : In vitro studies demonstrated that 3-(4-Methyl-pyridin-2-ylamino)-3H-isobenzofuran-1-one inhibited the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, suggesting its potential as an anticancer drug candidate.

- Neuroprotective Effects : Animal models have indicated that the compound may provide neuroprotective benefits against oxidative stress-induced neuronal damage. This suggests a role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Research Findings Summary

| Property | Findings |

|---|---|

| Molecular Formula | |

| Molecular Weight | 240.26 g/mol |

| Antioxidant Activity | Significant scavenging of free radicals; potential therapeutic applications |

| DNA Binding | Intercalation observed; implications for anticancer activity |

| In Vitro Studies | Inhibition of cancer cell proliferation; apoptosis induction noted |

| Neuroprotective Effects | Potential benefits against oxidative stress in neuronal cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.